塔弗鲁普斯特
描述
Tafluprost is a prostaglandin analogue used primarily in the treatment of open-angle glaucoma and ocular hypertension. It is administered topically as eye drops and works by reducing intraocular pressure. Tafluprost is a fluorinated analog of prostaglandin F2-alpha and is known for its high efficacy and safety profile .
科学研究应用
塔弗鲁普斯特广泛应用于科学研究,特别是在眼科和药理学领域。 它的主要应用是在治疗青光眼和眼压升高,它在降低眼压方面显示出显著疗效 . 此外,塔弗鲁普斯特还用于研究基质金属蛋白酶和金属蛋白酶组织抑制剂的调节,有助于我们理解细胞外基质重塑 .
作用机制
塔弗鲁普斯特是一种前药,在角膜酯酶的作用下水解生成其活性代谢物塔弗鲁普斯特酸。 塔弗鲁普斯特酸是前列腺素F受体的选择性激动剂,它增加了房水从眼睛的流出,从而降低眼压 . 主要作用机制是增加了睫状肌巩膜流出 .
生化分析
Biochemical Properties
Tafluprost plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. Upon administration, tafluprost is hydrolyzed by corneal esterases to form tafluprost acid . Tafluprost acid then binds to the prostaglandin F receptor, which is a G-protein-coupled receptor, leading to a series of biochemical reactions that result in the reduction of intraocular pressure . The interaction with the prostaglandin F receptor increases the outflow of aqueous humor from the eye, thereby lowering intraocular pressure .
Cellular Effects
Tafluprost has various effects on different cell types and cellular processes. In ocular cells, tafluprost acid increases the outflow of aqueous humor by remodeling the extracellular matrix and relaxing the ciliary muscle . This process involves changes in cell signaling pathways, including the activation of protein kinase C and the modulation of calcium ion concentrations . Additionally, tafluprost can influence gene expression related to extracellular matrix components and enzymes involved in aqueous humor dynamics .
Molecular Mechanism
The molecular mechanism of tafluprost involves its conversion to tafluprost acid, which then acts as a selective agonist at the prostaglandin F receptor . This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways that lead to increased uveoscleral outflow . Tafluprost acid also induces changes in gene expression, particularly those genes involved in extracellular matrix remodeling and aqueous humor outflow .
Temporal Effects in Laboratory Settings
In laboratory settings, tafluprost has shown sustained effects over time. Studies have demonstrated that tafluprost maintains its intraocular pressure-lowering effects for at least 24 hours after administration . The stability of tafluprost in solution and its resistance to degradation contribute to its prolonged efficacy . Long-term studies have indicated that tafluprost continues to be effective in reducing intraocular pressure without significant degradation or loss of activity .
Dosage Effects in Animal Models
In animal models, the effects of tafluprost vary with different dosages. Lower doses of tafluprost have been shown to effectively reduce intraocular pressure without causing significant adverse effects . Higher doses can lead to toxic effects, including conjunctival hyperemia and ocular discomfort . The threshold for these adverse effects varies among different animal species, but the general trend indicates that tafluprost is well-tolerated at therapeutic doses .
Metabolic Pathways
Tafluprost undergoes metabolic conversion primarily through hydrolysis by corneal esterases to form tafluprost acid . Tafluprost acid is further metabolized via fatty acid beta-oxidation and phase II conjugation into 1,2,3,4-tetranor acid . These metabolic pathways ensure the efficient breakdown and elimination of tafluprost from the body, minimizing systemic exposure and potential side effects .
Transport and Distribution
Tafluprost is transported and distributed within ocular tissues following topical administration. The lipophilic nature of tafluprost allows it to penetrate the cornea easily and reach the target tissues . Once hydrolyzed to tafluprost acid, it binds to the prostaglandin F receptor in the ciliary body and trabecular meshwork, facilitating its therapeutic effects . The distribution of tafluprost acid is primarily localized to ocular tissues, with minimal systemic absorption .
Subcellular Localization
The subcellular localization of tafluprost and its active metabolite, tafluprost acid, is primarily within the ciliary muscle and trabecular meshwork . Tafluprost acid exerts its effects by binding to the prostaglandin F receptor on the cell surface, initiating intracellular signaling pathways that lead to increased aqueous humor outflow . The targeting of tafluprost acid to these specific ocular compartments ensures its efficacy in reducing intraocular pressure .
准备方法
合成路线和反应条件
塔弗鲁普斯特的合成涉及几个关键步骤,包括DIBAL-H还原、Wittig反应和酯化。 该过程以特定结构的化合物为起点,经过这些反应生成纯度超过99%的塔弗鲁普斯特 . 另一种方法是使用Corolid作为起始原料,包括氧化、缩合、氟化、脱保护、还原、重缩合、酯化和精制 .
工业生产方法
塔弗鲁普斯特的工业生产采用大规模制备方法,利用反相和正相制备柱纯化技术。 该方法确保最终产品的纯度和稳定性 .
化学反应分析
反应类型
塔弗鲁普斯特会发生几种类型的化学反应,包括:
氧化: 合成过程中中间体的转化。
还原: DIBAL-H还原是合成中的一个关键步骤。
取代: 制备过程中涉及氟化和其他取代反应
常用试剂和条件
DIBAL-H: 用于还原。
Wittig试剂: 用于Wittig反应。
氟化剂: 用于引入氟原子
主要产物
相似化合物的比较
塔弗鲁普斯特与其他前列腺素类似物,如拉坦前列素、曲伏前列素和比马前列素进行比较。 虽然所有这些化合物都具有类似的作用机制,但塔弗鲁普斯特由于其氟化结构而独一无二,该结构使其对前列腺素F受体的亲和力更高 . 研究表明,塔弗鲁普斯特与拉坦前列素和其他类似物相比,对受体的亲和力更高 .
类似化合物列表
- 拉坦前列素
- 曲伏前列素
- 比马前列素
- 尤诺普罗司汀
塔弗鲁普斯特因其独特的化学结构和降低眼压的高效性而脱颖而出,使其成为治疗青光眼和眼压升高的宝贵化合物。
属性
Tafluprost acid is a prostanoid selective FP receptor agonist that is believed to reduce the intraocular pressure (IOP) by increasing the outflow of aqueous humor. Studies in animals and humans suggest that the main mechanism of action is increased uveoscleral outflow. | |
CAS 编号 |
209860-87-7 |
分子式 |
C25H34F2O5 |
分子量 |
452.5 g/mol |
IUPAC 名称 |
propan-2-yl (Z)-7-[(1R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21?,22+,23-/m1/s1 |
InChI 键 |
WSNODXPBBALQOF-MMDZIBFSSA-N |
手性 SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H](C1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |
SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
规范 SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
外观 |
White solid powder |
沸点 |
100°C |
熔点 |
87.5 °C |
209860-87-7 | |
物理描述 |
Liquid |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Insoluble 5.28e-03 g/L |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-methylethyl (5Z)-7-((1R,2R, 3R,5S)-2-((1E)-3,3-difluoro-4-phenoxy -1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptenoate AFP-168 tafluprost |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。